molecular formula C10H11NO B1339979 2-(4-Hydroxyphenyl)-2-methylpropanenitrile CAS No. 55770-61-1

2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Cat. No. B1339979
CAS RN: 55770-61-1
M. Wt: 161.2 g/mol
InChI Key: XCPSAEFOSSDVFC-UHFFFAOYSA-N
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Patent
US04806673

Procedure details

A preferred manner of practicing this invention constitutes heating a solventless mixture of Bisphenol A and cyanide ion in a closed vessel to about 185° C. and maintaining that temperature for about 20 hours to produce 4-(1-cyano-1-methylethyl)phenol. Preferred conversions and yields based on Bisphenol A are about 100 percent and 80 percent respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2C=CC(O)=CC=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[C-]#[N:19]>>[C:11]([C:8]([C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=1)([CH3:9])[CH3:10])#[N:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
constitutes heating
TEMPERATURE
Type
TEMPERATURE
Details
maintaining that temperature for about 20 hours
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.